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molecular formula C12H10N4OS B3259193 N-(pyrazin-2-ylcarbamothioyl)benzamide CAS No. 31437-04-4

N-(pyrazin-2-ylcarbamothioyl)benzamide

Cat. No. B3259193
M. Wt: 258.3 g/mol
InChI Key: PWCOZSVFQXGSJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07799814B2

Procedure details

To a solution of ammonium thiocyanate (17.8 g, 0.234 mol) in dry acetone (200 ml) at 0° C. under nitrogen is added benzoyl chloride (30 g, 0.213 mol) slowly over a period of 15 min. The reaction mixture is stirred at room temperature for 30min and filtered. To the filtrate is added 2-amino pyrazine (16.2 g, 0.17 mol) dropwise and stirred for 3 h at room temperature. The solvent is removed under vacuum and the residue is diluted with water. The solid precipitated is filtered and dried to afford N-[(pyrazin-2-ylamino)carbonothioyl]benzamide as a solid (33 g; 76%). TLC—Chloroform/methanol (9/1): Rf−0.5.
Quantity
17.8 g
Type
reactant
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
16.2 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[S-:1][C:2]#[N:3].[NH4+].[C:5](Cl)(=[O:12])[C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1.[NH2:14][C:15]1[CH:20]=[N:19][CH:18]=[CH:17][N:16]=1>CC(C)=O>[N:16]1[CH:17]=[CH:18][N:19]=[CH:20][C:15]=1[NH:14][C:2]([NH:3][C:5](=[O:12])[C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1)=[S:1] |f:0.1|

Inputs

Step One
Name
Quantity
17.8 g
Type
reactant
Smiles
[S-]C#N.[NH4+]
Name
Quantity
30 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)Cl
Name
Quantity
200 mL
Type
solvent
Smiles
CC(=O)C
Step Two
Name
Quantity
16.2 g
Type
reactant
Smiles
NC1=NC=CN=C1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture is stirred at room temperature for 30min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered
STIRRING
Type
STIRRING
Details
stirred for 3 h at room temperature
Duration
3 h
CUSTOM
Type
CUSTOM
Details
The solvent is removed under vacuum
ADDITION
Type
ADDITION
Details
the residue is diluted with water
CUSTOM
Type
CUSTOM
Details
The solid precipitated
FILTRATION
Type
FILTRATION
Details
is filtered
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
N1=C(C=NC=C1)NC(=S)NC(C1=CC=CC=C1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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